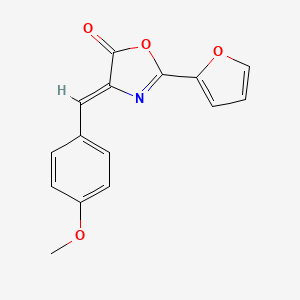![molecular formula C12H7Cl2N3O4 B5377316 6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5377316.png)
6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a nitro group and a (Z)-2-(2,6-dichlorophenyl)ethenyl group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group at the desired position on the pyrimidine ring.
Attachment of the (Z)-2-(2,6-dichlorophenyl)ethenyl group: This step involves the use of coupling reactions, such as the Heck reaction, to attach the (Z)-2-(2,6-dichlorophenyl)ethenyl group to the pyrimidine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrimidine ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets in biological systems. The nitro group and the (Z)-2-(2,6-dichlorophenyl)ethenyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione include:
6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione: Differing in the configuration of the ethenyl group.
5-nitro-6-phenylpyrimidine-2,4(1H,3H)-dione: Lacking the dichlorophenyl group.
6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione: Differing in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the (Z)-configuration, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-[(Z)-2-(2,6-dichlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-7-2-1-3-8(14)6(7)4-5-9-10(17(20)21)11(18)16-12(19)15-9/h1-5H,(H2,15,16,18,19)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJCYZPRAKKZGC-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine](/img/structure/B5377245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5377264.png)
![Ethyl 1-[4-(4-fluorophenoxy)butyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5377265.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)

![(5E)-5-[[2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5377298.png)

![N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5377309.png)
![2-[(1E)-2-(5-BROMO-2-ETHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE](/img/structure/B5377323.png)
